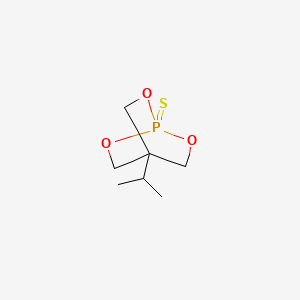
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
Overview
Description
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(222)octane-1-sulfide is a chemical compound with the molecular formula C₇H₁₃O₃PS It is a bicyclic phosphorothioate ester, characterized by its unique structure that includes a phosphorus atom bonded to three oxygen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide typically involves the reaction of 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol with phosphorus pentasulfide (P₂S₅). The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The general reaction scheme is as follows:
[ \text{C₇H₁₃O₃P} + \text{P₂S₅} \rightarrow \text{C₇H₁₃O₃PS} + \text{by-products} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield phosphoric acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Nucleophiles: Alcohols, amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Phosphoric acid esters.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Materials Science: Incorporated into polymers to enhance flame retardancy and thermal stability.
Biology and Medicine: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s ability to undergo oxidation and substitution reactions also contributes to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide: Similar structure but with a methyl group instead of an isopropyl group.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide: Contains an oxygen atom instead of a sulfur atom.
Uniqueness
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(222)octane-1-sulfide is unique due to its specific combination of phosphorus, oxygen, and sulfur atoms in a bicyclic structure
Properties
IUPAC Name |
4-propan-2-yl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O3PS/c1-6(2)7-3-8-11(12,9-4-7)10-5-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOWJAKNCNKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12COP(=S)(OC1)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O3PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199466 | |
| Record name | Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-56-7 | |
| Record name | Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051486567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















